
1H-Indole-5-carbonitrile, 1-(2-aminoethyl)-
説明
“1H-Indole-5-carbonitrile, 1-(2-aminoethyl)-” is a compound that has been used for the preparation of potential fructose bisphosphatase inhibitors . It is also a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors .
Synthesis Analysis
The synthesis of indole derivatives often involves cross-coupling reactions . For instance, the preparation of polysubstituted indole-2-carbonitriles involves a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles . The Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings have been used to afford a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .Molecular Structure Analysis
The molecular formula of “3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride” is C11H12ClN3 . The structure of indole derivatives can be found in various databases .Chemical Reactions Analysis
Indole derivatives are often used as reactants for various chemical reactions. For instance, they have been used for the parallel synthesis of dihydroisoquinolines via silver and L-proline co-catalyzed three-component coupling reactions . They have also been used for the chemoselective and regioselective preparation of benzoyl indoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Indole-5-carbonitrile, 1-(2-aminoethyl)-” can be found in various databases. For instance, the compound is a powder with a melting point of 106-108 °C (lit.) . Its molecular weight is 142.16 g/mol . The molecular formula of “3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride” is C11H12ClN3 .科学的研究の応用
Antiviral Activity
Indole derivatives, including 1H-Indole-5-carbonitrile, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The presence of the indole ring contributes to the compound’s ability to bind with high affinity to multiple receptors, which is beneficial in developing new antiviral agents .
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives is another significant area of research. These compounds can modulate inflammatory pathways, providing a basis for the development of new anti-inflammatory drugs. The indole nucleus plays a crucial role in the pharmacophore, enhancing the biological activity of these molecules .
Anticancer Activity
Indole-based compounds have been explored for their anticancer activities. They can interact with various cellular targets and disrupt cancer cell proliferation. Research into 1H-Indole-5-carbonitrile derivatives could lead to novel treatments for different types of cancer, leveraging the indole structure’s inherent biological activity .
Antimicrobial Activity
The antimicrobial properties of indole derivatives are well-documented. These compounds can act against a broad spectrum of microorganisms, including bacteria and fungi. The structural features of indole, such as the electron-rich aromatic system, contribute to its antimicrobial efficacy .
Antidiabetic Activity
Research has indicated that indole derivatives may have therapeutic potential in managing diabetes. By influencing insulin signaling pathways, these compounds can help regulate blood glucose levels. The exploration of 1H-Indole-5-carbonitrile in this context could lead to new antidiabetic medications .
Neuroprotective Activity
Indole derivatives have shown promise as neuroprotective agents. They may offer protection against neurodegenerative diseases by modulating neurotransmitter systems and protecting neuronal cells from damage. The indole nucleus’s ability to cross the blood-brain barrier makes it particularly useful in this field .
作用機序
将来の方向性
The future directions of research on “1H-Indole-5-carbonitrile, 1-(2-aminoethyl)-” could involve exploring its potential applications in medicinal chemistry and pharmacological research . The development of new synthetic methods and the study of its biological activities could also be areas of future research .
特性
IUPAC Name |
1-(2-aminoethyl)indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-4-6-14-5-3-10-7-9(8-13)1-2-11(10)14/h1-3,5,7H,4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIDLHZLCDPEOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCN)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B1448510.png)
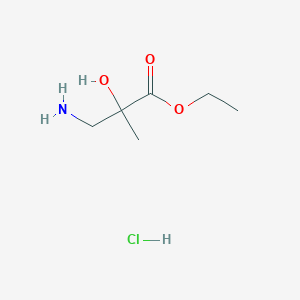

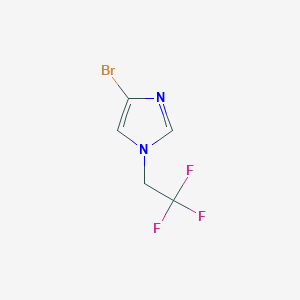
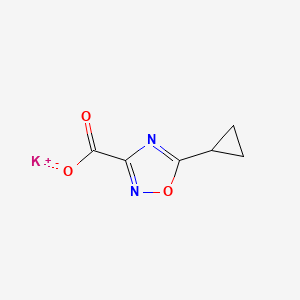
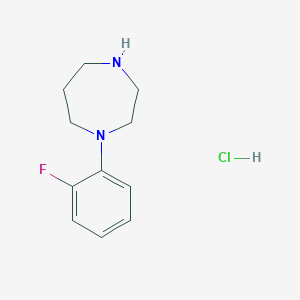

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B1448523.png)
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B1448524.png)
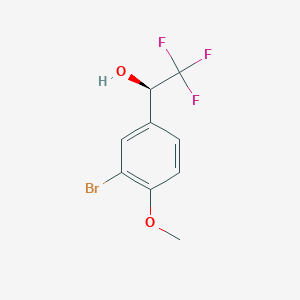
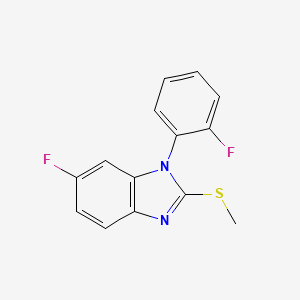
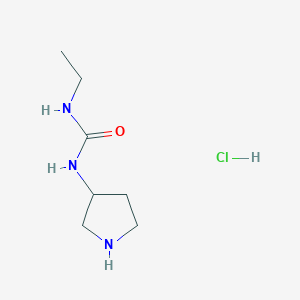

![2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride](/img/structure/B1448529.png)